molecular formula C32H52O5 B564674 Amooracetal CAS No. 1351617-73-6

Amooracetal

Cat. No.: B564674
CAS No.: 1351617-73-6
M. Wt: 516.763
InChI Key: LUGXHMKUSQNWEN-RYZUBBMNSA-N
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Description

Amooracetal is a natural product isolated from the herbs of Aphanamixis grandifolia. It is a triterpenoid compound with the molecular formula C32H52O5 and a molecular weight of 516.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amooracetal is typically extracted from the herbs of Aphanamixis grandifolia using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves maceration or Soxhlet extraction, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Amooracetal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

Amooracetal has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Amooracetal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. This compound may inhibit key enzymes and receptors, leading to reduced inflammation and inhibition of cancer cell growth .

Comparison with Similar Compounds

Amooracetal is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

  • 3-Epiturraeanthin (CAS#22415-24-3)
  • 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one (CAS#1351617-74-7)
  • Odoratone (CAS#16962-90-6)
  • Bourjotinolone A (CAS#6985-35-9)
  • Hispidone (CAS#73891-72-2)

These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities .

Properties

IUPAC Name

(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3/t19-,20-,21-,23-,24+,25+,26-,29+,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGXHMKUSQNWEN-RYZUBBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@@](O[C@H]5OC)([C@@H]6C(O6)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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